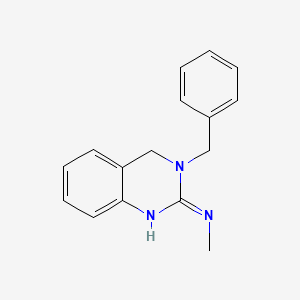
3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine typically involves the reaction of anthranilic acid derivatives with benzylamine and formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the quinazoline ring. The reaction conditions often include refluxing the reaction mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield . The use of catalysts such as zinc oxide micelles has been reported to enhance the efficiency of the reaction and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacterial cells .
Comparison with Similar Compounds
Similar Compounds
- 3-phenylquinazoline-2,4(1H,3H)-dithione
- 3-benzyl-4(3H)-quinazolinone
- 2,3-dihydroquinazolin-4(1H)-one
Uniqueness
3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives . The presence of the benzyl and N-methyl groups enhances its ability to interact with specific molecular targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C16H17N3 |
|---|---|
Molecular Weight |
251.33 g/mol |
IUPAC Name |
3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine |
InChI |
InChI=1S/C16H17N3/c1-17-16-18-15-10-6-5-9-14(15)12-19(16)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
PJJLKSYILYUTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1NC2=CC=CC=C2CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















